molecular formula C22H18N2S3 B15344563 1,3-Benzothiazol-2-yl dibenzylcarbamodithioate CAS No. 62652-32-8

1,3-Benzothiazol-2-yl dibenzylcarbamodithioate

Cat. No.: B15344563
CAS No.: 62652-32-8
M. Wt: 406.6 g/mol
InChI Key: GUHDRWKNEVLLKC-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-yl dibenzylcarbamodithioate is a high-value chemical reagent of significant interest in industrial and pharmacological research. Its structure, featuring a benzothiazole moiety linked to a dibenzylcarbamodithioate group, classifies it within the dithiocarbamate chemical family. Compounds in this class are extensively studied for their role as accelerators in the vulcanization of rubber . The closely related Zinc bis(dibenzylcarbamodithioate), known as ZBEC, is a commercial vulcanization accelerator, indicating the potential application of this compound as a key intermediate or precursor in the synthesis of such rubber-processing chemicals . Concurrently, the 1,3-benzothiazol core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anti-inflammatory and analgesic properties . Recent studies show that novel benzothiazole derivatives exhibit strong binding affinities in molecular docking analyses and significant efficacy in in vivo pharmacological models, underscoring their value in experimental drug design . This combination of industrial and research applications makes 1,3-Benzothiazol-2-yl dibenzylcarbamodithioate a versatile compound for developing new materials and exploring new therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

62652-32-8

Molecular Formula

C22H18N2S3

Molecular Weight

406.6 g/mol

IUPAC Name

1,3-benzothiazol-2-yl N,N-dibenzylcarbamodithioate

InChI

InChI=1S/C22H18N2S3/c25-22(27-21-23-19-13-7-8-14-20(19)26-21)24(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

GUHDRWKNEVLLKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzothiazol-2-yl dibenzylcarbamodithioate can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-benzothiazole-2-thiol with dibenzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzothiazol-2-yl dibenzylcarbamodithioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1,3-Benzothiazol-2-yl dibenzylcarbamodithioate has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has shown potential as a bioactive molecule in various biological assays.

  • Medicine: It may have therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Benzothiazol-2-yl dibenzylcarbamodithioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • Benzothiazole

  • Carbamodithioate esters

  • Other benzothiazole derivatives

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Biological Activity

1,3-Benzothiazol-2-yl dibenzylcarbamodithioate (BDCD) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Synthesis and Characterization

BDCD is synthesized through the reaction of benzothiazole derivatives with dibenzylcarbamodithioate. The structure of BDCD includes a benzothiazole moiety, which is known for its diverse biological properties, combined with a carbamodithioate group that enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that BDCD exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Nami et al. (2016) demonstrated that BDCD effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, showing promising results compared to standard antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity and Anticancer Activity

BDCD has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that BDCD induces apoptosis in human breast and prostate cancer cells. The mechanism involves the inhibition of the proteasome pathway, leading to an accumulation of pro-apoptotic factors. The IC50 values for various cancer cell lines were reported as follows:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)12
HeLa (Cervical Cancer)10

Antioxidant Activity

The antioxidant capacity of BDCD was assessed using DPPH radical scavenging assays. The compound showed a significant ability to neutralize free radicals, indicating its potential use in preventing oxidative stress-related diseases.

The biological activities of BDCD can be attributed to several mechanisms:

  • Enzyme Inhibition: BDCD inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: It induces ROS production in cancer cells, triggering apoptotic pathways.
  • Metal Chelation: As a dithiocarbamate derivative, BDCD may chelate metal ions, disrupting metal-dependent enzymatic functions.

Case Studies

  • Antimicrobial Efficacy: A clinical trial involving patients with bacterial infections showed that BDCD could be an effective adjunct therapy when combined with conventional antibiotics.
  • Cancer Treatment: In a preclinical study on mice bearing tumor xenografts, treatment with BDCD resulted in significant tumor reduction compared to control groups.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,3-Benzothiazol-2-yl dibenzylcarbamodithioate, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions involving benzothiazole precursors and carbamodithioate reagents. For example, ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-oxo derivatives have been synthesized using temperature-controlled coupling (80°C) with benzothiazole-containing intermediates . Purification typically involves column chromatography, recrystallization, or preparative HPLC, as demonstrated in benzothiazole derivative workflows . Purity validation requires analytical techniques like HPLC (≥95% purity) and mass spectrometry (to confirm molecular ion peaks).

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretches at ~1100–1250 cm⁻¹ and benzothiazole ring vibrations). Reference spectra for similar disulfide benzothiazoles (e.g., di(1,3-benzothiazol-2-yl) disulfide) show distinct S-S and C-N stretches .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.5 ppm) and carbamodithioate signals (e.g., methylene groups at δ 3.5–4.5 ppm). DFT calculations (B3LYP/6-311+G*) can predict shifts, with deviations <0.3 ppm indicating reliable assignments .

Advanced: How can X-ray crystallography resolve structural ambiguities, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction determines bond lengths, angles, and packing interactions. SHELXL (for refinement) and ORTEP-3 (for visualization) are industry standards. For example, 1,2-benzisothiazol-3(2H)-one derivatives were refined using SHELXL-97, achieving R-factors <0.05 . Critical validation tools like PLATON check for missed symmetry or twinning, ensuring data reliability .

Advanced: How do computational (DFT) and experimental structural parameters compare, and how should discrepancies be addressed?

Methodological Answer:
DFT (B3LYP/6-311+G*) optimizes geometry and predicts bond lengths/angles. For 1-(1,3-benzothiazol-2-yl)thiourea derivatives, computed vs. experimental bond lengths showed <0.02 Å deviation . Discrepancies may arise from crystal packing effects (e.g., hydrogen bonding ). Validate using Hirshfeld surface analysis to quantify intermolecular interactions .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for benzothiazole derivatives in pharmacological studies?

Methodological Answer:
SAR studies involve synthesizing analogs with modified substituents (e.g., methyl, halogens) and testing bioactivity. For example, 2-aminobenzothiazole derivatives showed enhanced antibacterial activity with electron-withdrawing groups . Use QSAR models (e.g., CoMFA) to correlate electronic/steric properties with activity. In vitro assays (e.g., enzyme inhibition) validate predictions .

Intermediate: How can hydrogen bonding patterns influence crystallization, and what analytical tools are used?

Methodological Answer:
Graph-set analysis categorizes hydrogen bonds (e.g., D, C, or R motifs) to predict packing. For benzothiazoles, N-H···S or C-H···π interactions dominate. Software like Mercury (CCDC) visualizes these networks, while SHELXL refines H-bond parameters .

Basic: What safety protocols apply when handling this compound in laboratory settings?

Methodological Answer:
While specific safety data for this compound is limited, analogous benzothiazoles (e.g., 2,1,3-benzothiadiazole) require PPE (gloves, goggles), fume hood use, and emergency measures for inhalation/skin contact (e.g., rinse with water, seek medical attention) . Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How are high-throughput crystallography pipelines applied to benzothiazole derivatives?

Methodological Answer:
Automated pipelines (e.g., SHELXC/D/E) enable rapid phasing and refinement. For macromolecular complexes, SHELXPRO interfaces with CCP4 for scaling and solvent masking. High-resolution data (≤1.0 Å) improves reliability, as seen in small-molecule studies .

Intermediate: What are common pitfalls in interpreting NMR data for benzothiazole derivatives?

Methodological Answer:
Overlap of aromatic protons and dynamic effects (e.g., ring puckering) complicate assignments. Use 2D NMR (COSY, HSQC) to resolve couplings. For carbamodithioates, monitor thiourea tautomerism via variable-temperature NMR .

Advanced: How can optoelectronic properties of benzothiazole derivatives be tailored for materials science?

Methodological Answer:
Introducing electron-deficient groups (e.g., nitro, carbonyl) enhances charge transport in semiconductors. For example, thiazolo[5,4-d]thiazole derivatives exhibit tunable bandgaps (1.5–2.2 eV) via substituent modulation, validated by UV-Vis and cyclic voltammetry .

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